Binding Affinity Comparison with Biotin and 2-Iminobiotin
Desthiobiotin exhibits a binding affinity to streptavidin that is intermediate between the essentially irreversible binding of biotin and the weak, pH-dependent binding of 2-iminobiotin. This quantitative difference is the primary driver for its selection in reversible affinity capture [1].
10,000× weaker than biotin
| Evidence Dimension | Binding affinity to streptavidin/avidin |
|---|---|
| Target Compound Data | Ka = 10¹¹ M⁻¹ (Kd ~10⁻¹¹ M) |
| Comparator Or Baseline | Biotin: Ka = 10¹⁵ M⁻¹ (Kd ~10⁻¹⁵ M); 2-Iminobiotin: Ka = 10⁸ M⁻¹ (Kd ~10⁻⁸ M) |
| Quantified Difference | Desthiobiotin binds 10,000-fold weaker than biotin, but 1,000-fold stronger than 2-iminobiotin. |
| Conditions | In vitro binding affinity measurements for streptavidin/avidin. |
Why This Matters
This 10,000-fold affinity gap relative to biotin is the minimal structural perturbation required to enable efficient, mild competitive elution while maintaining robust capture, a balance unattainable with either biotin (too strong) or 2-iminobiotin (too weak).
- [1] Iris Biotech GmbH. (2022). PotM: Biotin – Desthiobiotin - Iminobiotin. View Source
